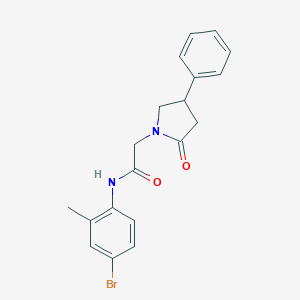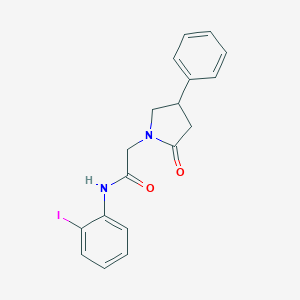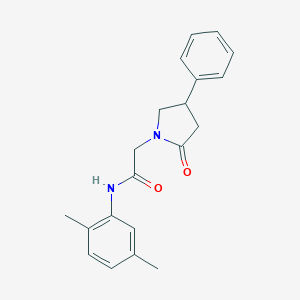
N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide), also known as BDCMT, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields, including medicine, agriculture, and materials science. BDCMT is a member of the group of molecules known as carbamothioyls, which are characterized by the presence of a carbonyl and a thiol group in the same molecule. BDCMT has a unique structure that allows it to interact with biological systems in a specific way, making it a promising candidate for further research.
作用机制
The mechanism of action of N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) is not fully understood, but it is thought to involve the interaction of the carbamothioyl group with biological systems. N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has been shown to bind to proteins and other biomolecules, altering their function and leading to a variety of biological effects. N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has also been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects:
N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) inhibits the growth of a variety of bacterial and fungal species, including Staphylococcus aureus and Candida albicans. N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has also been shown to inhibit the growth of cancer cells, although the mechanism of this effect is not fully understood. N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has been shown to have low toxicity in vitro, indicating that it may be a safe candidate for further research.
实验室实验的优点和局限性
One advantage of using N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) in lab experiments is that it is relatively easy to synthesize and can be obtained in high purity. N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) is also stable under a variety of conditions, making it a versatile compound for use in a variety of experiments. One limitation of using N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) in lab experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in complex biological systems.
未来方向
There are many potential future directions for research on N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide). In medicine, further studies could investigate the potential use of N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) as an antibiotic or anticancer agent. In agriculture, further studies could investigate the potential use of N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) as a pesticide. In materials science, further studies could investigate the potential use of N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) as a polymer additive. Additionally, further studies could investigate the mechanism of action of N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) and its effects on complex biological systems.
合成方法
The synthesis of N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) involves the reaction of 1,4-phenylenediamine with 2,2-dimethylpropanoyl chloride and thiourea in the presence of a base. The reaction proceeds via a series of intermediate steps, ultimately resulting in the formation of N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) as a white crystalline solid. The synthesis of N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) is relatively straightforward and can be carried out using standard laboratory equipment.
科学研究应用
N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has been studied for its potential applications in a variety of scientific fields. In medicine, N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In agriculture, N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has been studied for its potential use as a pesticide, as it has been shown to be effective against a variety of pests. In materials science, N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has been studied for its potential use as a polymer additive, as it has been shown to improve the mechanical properties of polymers.
属性
分子式 |
C18H26N4O2S2 |
|---|---|
分子量 |
394.6 g/mol |
IUPAC 名称 |
N-[[4-(2,2-dimethylpropanoylcarbamothioylamino)phenyl]carbamothioyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C18H26N4O2S2/c1-17(2,3)13(23)21-15(25)19-11-7-9-12(10-8-11)20-16(26)22-14(24)18(4,5)6/h7-10H,1-6H3,(H2,19,21,23,25)(H2,20,22,24,26) |
InChI 键 |
IAEMROZUJKDTAJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)NC(=S)NC(=O)C(C)(C)C |
规范 SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)NC(=S)NC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-bromobenzyl)-N-{4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenyl}amine](/img/structure/B283573.png)
![N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine](/img/structure/B283574.png)
![N-(4-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283575.png)
![N-{4-[(4-ethoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283577.png)
![N-(4-{[4-(benzyloxy)-3-ethoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283578.png)
![N-{4-[(2,6-dichlorobenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283579.png)


![(5Z)-5-[(2-chlorophenyl)hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283585.png)



![3-[(2,4-Dichlorobenzyl)amino]-1-propanol](/img/structure/B283594.png)
![N-[3-bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]-N-butylamine](/img/structure/B283595.png)